
2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxy-5-pentylphenol
Descripción general
Descripción
2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxy-5-pentylphenol, otherwise known as 3,7-Dimethylocta-2,6-dien-1-YL-Phenol, is an important organic compound used in various scientific and industrial applications. It is a natural product of the terpenoid biosynthesis pathway and has been studied extensively for its various biological and biochemical effects.
Aplicaciones Científicas De Investigación
Catalytic Oxidation and Hydroformylation Reactions
3,7-Dimethylocta-1,6-diene, a related compound to the query chemical, has been utilized in catalytic oxidation and hydroformylation reactions. These processes are crucial in the synthesis of various organic compounds. The catalytic oxidation by RhCl3–FeCl3 in oxygen yields derived methyl ketones, and hydroformylation by [RhH(CO)(PPh3)3] leads to the formation of aldehydes, both of which are important in organic synthesis (Mcquillin & Parker, 1975).
Telomerization in Chemical Synthesis
The palladium-catalyzed telomerization of isoprene with methanol, which involves a similar structure to the query compound, leads to the formation of various dienes. This process demonstrates significant control in the formation of specific compounds by altering the reaction conditions and solvent used (Heldt, Luehder, & Gaube, 1995).
Radical Additions and Ring Closure
Research involving the reactions of 3,7-dimethylocta-1,6-diene with organic radicals, closely related to the compound , has shown potential in synthesizing cyclopentane derivatives. These derivatives are significant in the development of various organic molecules and pharmaceuticals (Mcquillin & Wood, 1976).
Anti-Inflammatory Properties
Compounds structurally related to the query chemical have been isolated from Melicope semecarpifolia, showing potent inhibition on superoxide anion generation and elastase release by human neutrophils. These findings suggest potential anti-inflammatory applications (Chen, Cho, Hwang, & Chen, 2008).
Polymer Synthesis
3,7-Dimethylocta-1,6-diene (3,7-DMO) has been used as a termonomer in the synthesis of ethylene-propylene-diene terpolymers (EPDM). Its reactivity in homopolymerization and cross-copolymerization highlights its potential in the field of polymer chemistry (Dolatkhani, Cramail, & Deffieux, 1995).
Propiedades
IUPAC Name |
2-(3,7-dimethylocta-2,6-dienyl)-3-methoxy-5-pentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-6-7-8-12-19-15-21(23)20(22(16-19)24-5)14-13-18(4)11-9-10-17(2)3/h10,13,15-16,23H,6-9,11-12,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASVLYINZPAMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC)CC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855219 | |
| Record name | 2-(3,7-Dimethylocta-2,6-dien-1-yl)-3-methoxy-5-pentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxy-5-pentylphenol | |
CAS RN |
29106-17-0 | |
| Record name | 2-(3,7-Dimethylocta-2,6-dien-1-yl)-3-methoxy-5-pentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



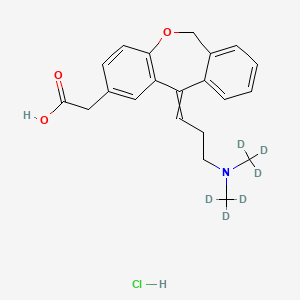
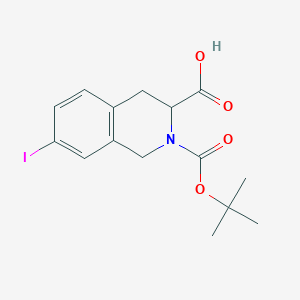
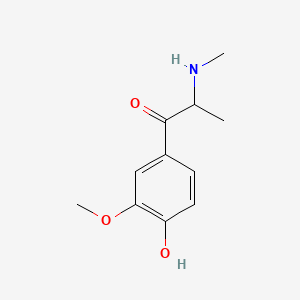

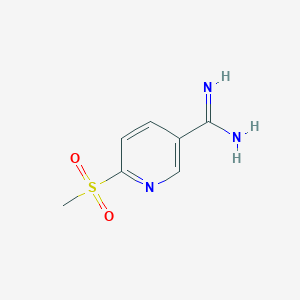


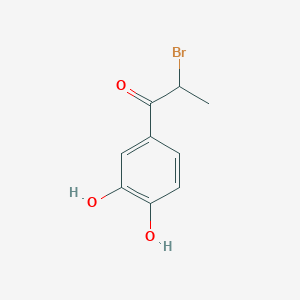
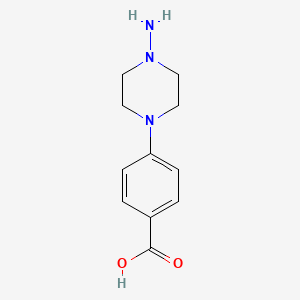




![6-Amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide](/img/structure/B1515287.png)